

# NC-1300-B: A Technical Guide to its Role in Gastrointestinal Research

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## Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

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## Introduction

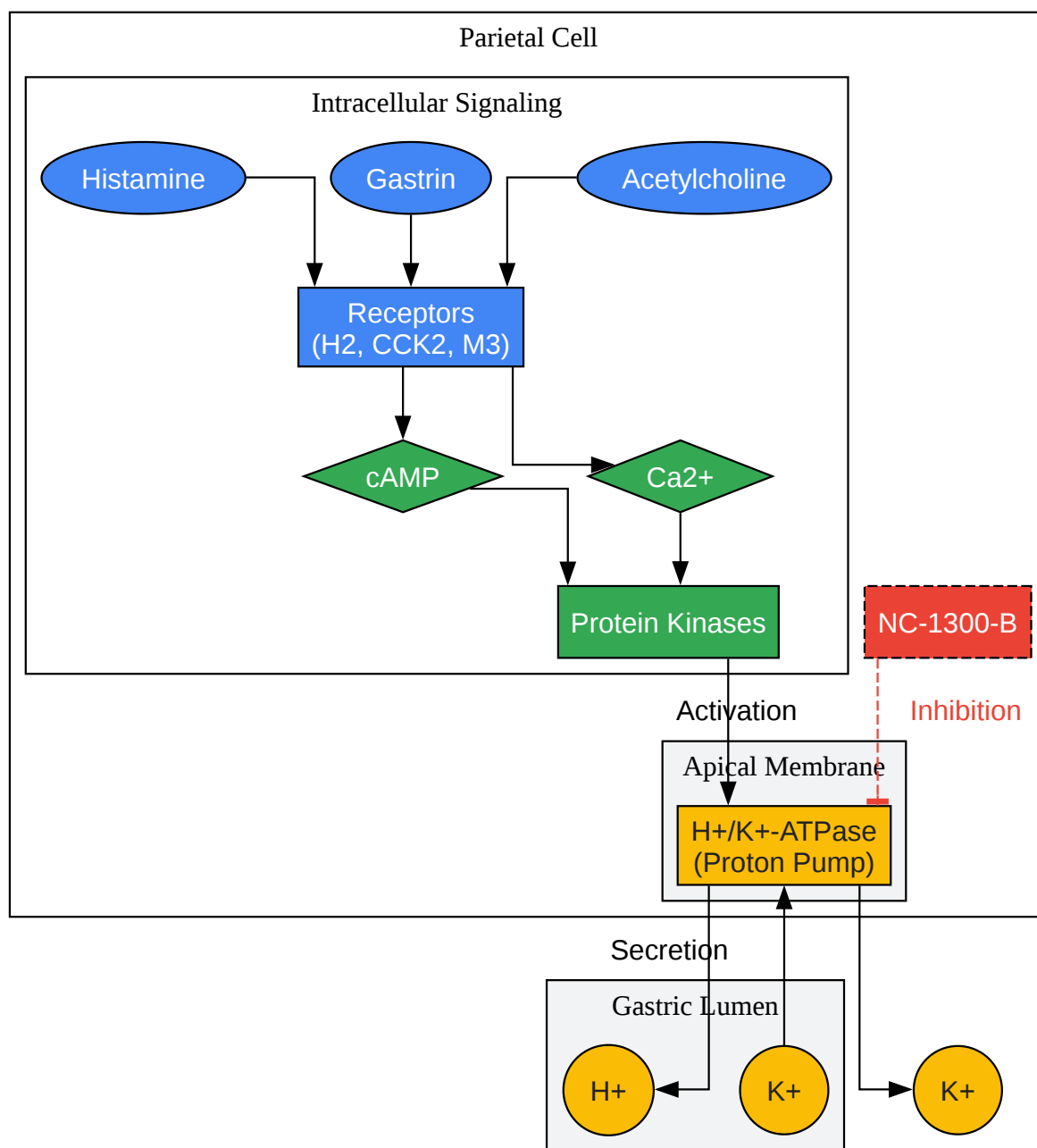
**NC-1300-B** is a benzimidazole derivative that has been investigated for its potent and long-lasting effects on the gastrointestinal system. As a member of the proton pump inhibitor (PPI) class of drugs, its primary mechanism of action is the inhibition of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, the enzyme responsible for the final step in gastric acid secretion. This technical guide provides an in-depth overview of the core research surrounding **NC-1300-B**, including its mechanism of action, key experimental findings, and detailed methodologies for the foundational research models used in its evaluation. The information presented is intended to support further research and development in the field of gastroenterology.

## Core Mechanism of Action: H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition

**NC-1300-B** exerts its primary effect through the irreversible inhibition of the H<sup>+</sup>/K<sup>+</sup>-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of intracellular hydronium ions (H<sup>+</sup>) for extracellular potassium ions (K<sup>+</sup>), a critical step in the secretion of gastric acid. By binding to the proton pump, **NC-1300-B** effectively blocks this exchange, leading to a significant and sustained reduction in gastric acid output.

The inhibitory efficacy of **NC-1300-B** on the proton pump is concentration-dependent and has been shown to be comparable to that of omeprazole, a well-established PPI.<sup>[1]</sup>

## Signaling Pathway for Gastric Acid Secretion and PPI Inhibition



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**Caption:** Mechanism of Gastric Acid Secretion and **NC-1300-B** Inhibition.

## Quantitative Data on Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of **NC-1300-B** in inhibiting gastric acid secretion and protecting against gastric lesions.

Parameter	Value	pH	Reference
IC50 (H+/K+-ATPase Inhibition)	4.4 x 10 <sup>-6</sup> M	6.0	[1]
3.1 x 10 <sup>-5</sup> M	7.4	[1]	

Administration Route	ED50 (Acid Secretion Inhibition)	Reference
Oral	11.5 mg/kg	[1]
Intraperitoneal	11.0 mg/kg	[1]

Administration Route	ED50 (Gastric Lesion Protection)	Reference
Oral	13.3 mg/kg	[1]
Intraperitoneal	23.0 mg/kg	[1]

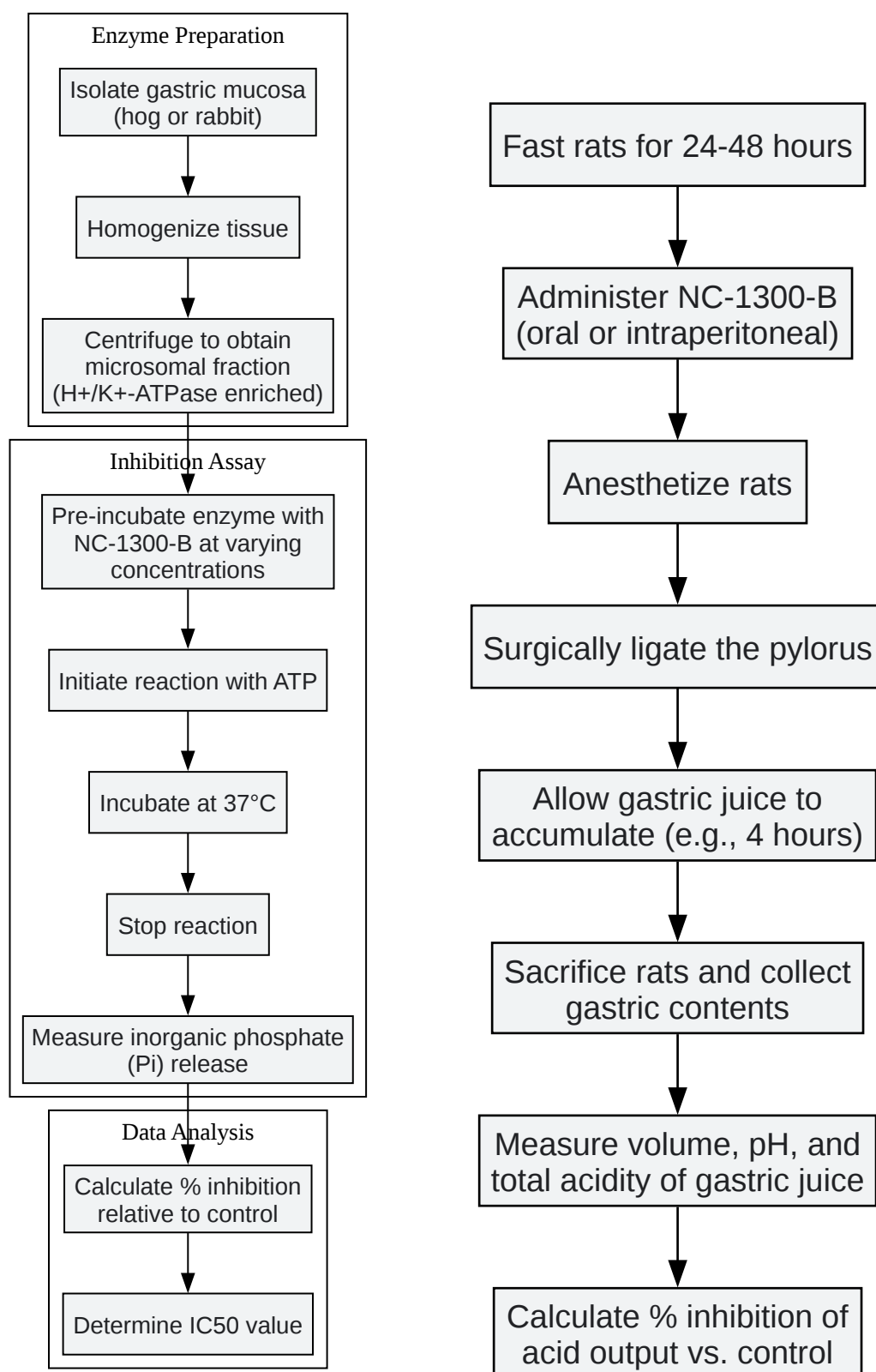
## Experimental Protocols

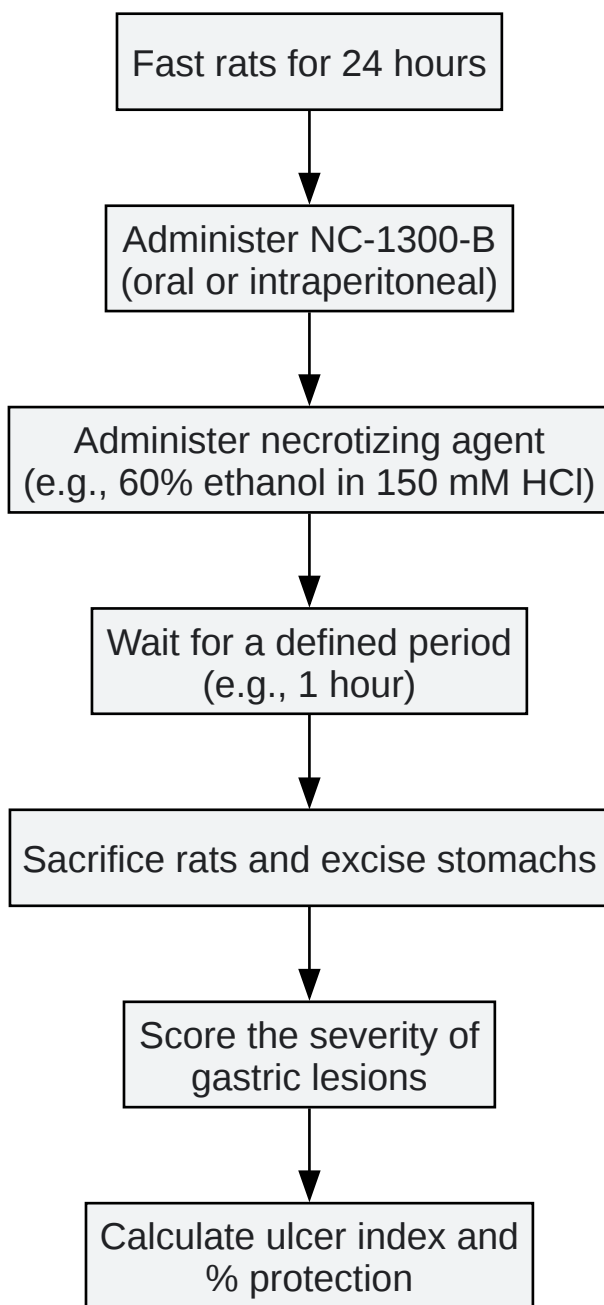
The following are detailed methodologies for the key experiments cited in the evaluation of **NC-1300-B**.

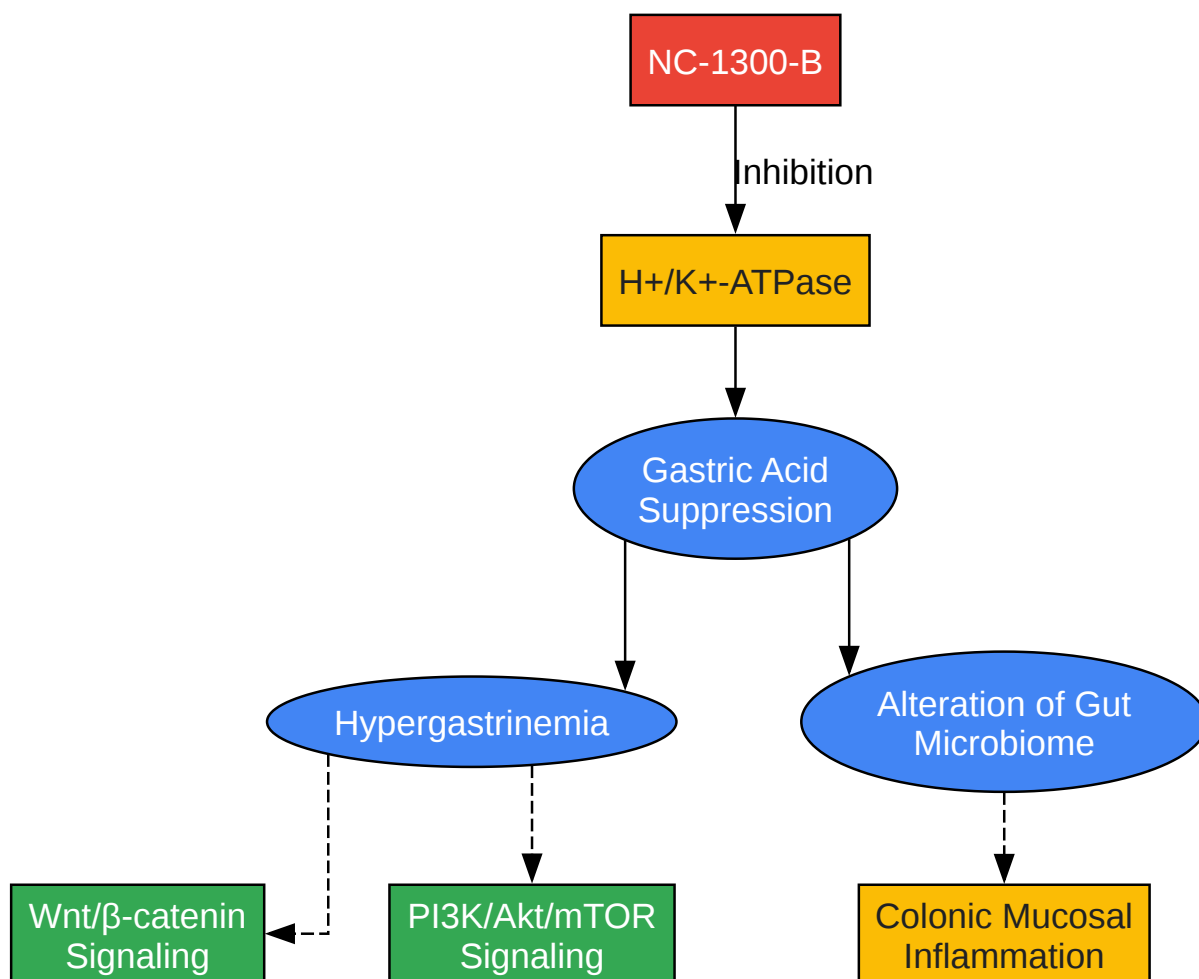
### H+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of **NC-1300-B** on the proton pump enzyme.

Experimental Workflow:







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## References

- 1. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
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